Cas no 107634-78-6 (20-Phorbinecarboxylicacid,3,4,20,21-tetradehydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,19-dihydro-,ethyl ester (9CI))

107634-78-6 structure
Nome del prodotto:20-Phorbinecarboxylicacid,3,4,20,21-tetradehydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,19-dihydro-,ethyl ester (9CI)
20-Phorbinecarboxylicacid,3,4,20,21-tetradehydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,19-dihydro-,ethyl ester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 20-Phorbinecarboxylicacid,3,4,20,21-tetradehydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,19-dihydro-,ethyl ester (9CI)
- 20-Phorbinecarboxylicacid,3,4,20,21-tetradehydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,...
- NT1 purpurin
- 20-Phorbinecarboxylic acid, 3,4,20,21-tetrahydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,19-dihydro-, ethyl ester
- ethyl (16Z)-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-3,4,20,21-tetradehydro-18,19,24,25-tetrahydrophorbine-20-carboxylate
- NT-1 Purpurin
- Purpurin NT 1
- ethyl (26Z)-5,11,12,16,17,21,22-heptaethyl-26-ethylidene-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,6,8,10,12,14,16,18,20(23),21-undecaene-4-carboxylate
- 107634-78-6
-
- Inchi: InChI=1S/C41H50N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h16,19-22,42-43H,10-15,17-18H2,1-9H3/b30-16+,32-20+,33-20+,34-21-,35-22-,36-21-,37-22-,38-29-
- Chiave InChI: JYWCFWULTDBGGN-BODKMMNJSA-N
- Sorrisi: CCOC(C1=CC2=C3N=C(C=C4NC(=CC5NC(C=C6/C(=C\C)/C1(C2=N6)CC)=C(CC)C=5CC)C(CC)=C4CC)C(CC)=C3CC)=O
Proprietà calcolate
- Massa esatta: 628.37804
- Massa monoisotopica: 630.39337685g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 47
- Conta legami ruotabili: 10
- Complessità: 1170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 747
- Superficie polare topologica: 83.7Ų
- XLogP3: 9.1
Proprietà sperimentali
- PSA: 77.86
20-Phorbinecarboxylicacid,3,4,20,21-tetradehydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,19-dihydro-,ethyl ester (9CI) Letteratura correlata
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
107634-78-6 (20-Phorbinecarboxylicacid,3,4,20,21-tetradehydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,19-dihydro-,ethyl ester (9CI)) Prodotti correlati
- 129497-78-5(Verteporfin)
- 38266-87-4(Thiophene-2-carbaldehyde Oxime)
- 2137698-70-3(1-(bromomethyl)-2-methyl-4-propylbenzene)
- 1351595-63-5({[5-(2-fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride)
- 2172184-07-3(2-{(3-methylfuran-2-yl)methylsulfanyl}acetamide)
- 2229647-19-0(4-5-fluoro-2-(trifluoromethyl)phenylbut-3-en-2-amine)
- 1806494-57-4(2-(1-Bromo-2-oxopropyl)-3-(methylthio)mandelic acid)
- 2228746-51-6(2,2-dimethyl-3-(2,3,5,6-tetrafluorophenyl)propan-1-amine)
- 116477-42-0(Acetamide, 2-bromo-N-(2-hydroxyethyl)-)
- 1805941-44-9(2-(Chloromethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
